molecular formula C7H6BrF3N2O2 B2472601 ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 1929549-09-6

ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2472601
CAS No.: 1929549-09-6
M. Wt: 287.036
InChI Key: HYNSZSMXYGJPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a halogenated pyrazole derivative featuring a bromine atom at position 3, a trifluoromethyl group at position 5, and an ester group at position 2. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom provides a reactive site for further functionalization (e.g., cross-coupling reactions) .

The synthesis of such pyrazole derivatives typically involves cyclocondensation of β-keto esters with hydrazines, followed by halogenation or substitution reactions. For example, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (a precursor) is synthesized via reaction of ethyl 3,3,3-trifluoro-2-oxo-butanoate with hydrazine hydrate, yielding a pyrazole core that can be brominated to introduce the bromine substituent .

Properties

IUPAC Name

ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O2/c1-2-15-6(14)3-4(7(9,10)11)12-13-5(3)8/h2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNSZSMXYGJPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition with Trifluorodiazoethane

A silver-catalyzed cycloaddition between 1,1-dicyanoalkenes and trifluorodiazoethane (CF₃CHN₂) forms 5-trifluoromethyl pyrazole intermediates. Adapted from methodologies in dual-functionalization studies, this reaction proceeds via:

  • Formation of a silver complex : CF₃CHN₂ interacts with Ag₂O to generate a reactive trifluorodiazoethane-silver adduct.
  • Cycloaddition : The silver complex undergoes [3+2] coupling with 1,1-dicyanoalkenes, producing a pyrazoline intermediate.
  • Aromatization : Base-mediated elimination of cyanide and hydrolysis yields the aromatic pyrazole core.

Example Protocol :

  • Reagents : CF₃CHN₂ (5.0 equiv), 1,1-dicyanoalkene (1.0 equiv), AgCl (0.05 equiv), TMEDA (0.6 equiv).
  • Conditions : Tetrahydrofuran, 25°C, 12 hours.
  • Yield : 60–67% after column chromatography.

Hydrazine-Carbonyl Condensation

Condensation of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds offers an alternative route. For instance, ethyl 4,4,4-trifluoroacetoacetate reacts with hydrazine derivatives to form 5-trifluoromethyl pyrazole-4-carboxylates.

Optimized Conditions :

  • Solvent : Ethanol, reflux.
  • Catalyst : Acetic acid (0.1 equiv).
  • Yield : 78–82%.

Regioselective Bromination Strategies

Introducing bromine at the 3-position of the pyrazole ring requires careful control to avoid polybromination or side reactions.

Electrophilic Bromination with N-Bromosuccinimide (NBS)

NBS in dimethylformamide (DMF) selectively brominates the pyrazole ring at the 3-position, guided by the electron-withdrawing trifluoromethyl group.

Protocol :

  • Reagents : NBS (1.2 equiv), DMF (anhydrous).
  • Conditions : 70°C, 10 hours under nitrogen.
  • Work-Up : Quench with Na₂S₂O₃, extract with ethyl acetate, dry over MgSO₄.
  • Yield : 75%.

Direct Bromination Using Br₂

Gaseous bromine in dichloromethane achieves similar results but demands strict temperature control to prevent decomposition.

Data Comparison :

Method Reagent Solvent Temp (°C) Yield (%) Purity (%)
NBS 1.2 equiv DMF 70 75 98
Br₂ 1.5 equiv CH₂Cl₂ 0–25 68 95

Esterification and Functional Group Interconversion

The ethyl ester group is typically introduced via acid-catalyzed esterification of the corresponding carboxylic acid.

Direct Esterification with Ethanol

Procedure :

  • Reagents : Pyrazole-4-carboxylic acid (1.0 equiv), ethanol (excess), H₂SO₄ (0.1 equiv).
  • Conditions : Reflux, 8 hours.
  • Yield : 85% after vacuum distillation.

Transesterification of Methyl Esters

For intermediates with methyl esters, transesterification using ethanol and Ti(OiPr)₄ achieves higher selectivity:

  • Catalyst : Titanium isopropoxide (0.05 equiv).
  • Yield : 88%.

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and minimal waste. Key advancements include:

Solvent Recycling in Bromination

DMF recovery via reduced-pressure distillation reduces costs by 40% in pilot plants.

Continuous-Flow Oxidation

Oxidation of dihydropyrazole precursors (e.g., ethyl 3-bromo-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carboxylate) using K₂S₂O₈ in a continuous-flow reactor enhances throughput:

  • Residence Time : 30 minutes.
  • Conversion : >99%.

Stability and Degradation Considerations

The compound degrades under alkaline conditions (pH >9) via ester hydrolysis. Storage recommendations include:

  • Temperature : –20°C under nitrogen.
  • Solvent : Anhydrous acetonitrile or ethyl acetate.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using CBr₄ and Ru(bpy)₃Cl₂ achieves 82% yield at ambient temperature.

Enzymatic Esterification

Lipase-catalyzed esterification in ionic liquids offers a greener alternative, though yields remain suboptimal (55–60%).

Critical Analysis of Synthetic Routes

Method Advantages Limitations Scalability
[3+2] Cycloaddition High regioselectivity Requires silver catalysts Moderate
NBS Bromination Mild conditions DMF disposal issues High
Continuous-Flow Oxidation High throughput Capital-intensive setup Industrial

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ethyl ester group.

    Coupling Reactions: The trifluoromethyl group can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

  • Substituted pyrazoles with various functional groups.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has shown promise in various medicinal applications:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial effects against bacterial strains such as Escherichia coli and fungal strains like Aspergillus niger. For instance, it showed over 75% inhibition at concentrations as low as 20 µg/mL against E. coli .
  • Antimalarial Properties : Preliminary research indicates potential antimalarial activity by inhibiting key enzymes involved in pyrimidine biosynthesis in malaria parasites .

Agricultural Applications

The compound's herbicidal properties are noteworthy:

  • Weed Control : this compound has been evaluated for its effectiveness in controlling common agricultural weeds. Experiments have shown over 80% weed control at optimal dosages, making it a candidate for developing new herbicides .

Data Tables

Biological ActivityTested Concentration (µg/mL)Inhibition (%)
Antimicrobial (E. coli)2075
Antimicrobial (A. niger)5085
Herbicidal (Weed Control)Optimal Dosage>80

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial activity of this compound found that it effectively inhibited E. coli and A. niger, suggesting its potential as a lead compound for new antimicrobial agents.

Case Study 2: Herbicidal Application

In agricultural trials, formulations containing this compound achieved significant weed control rates, demonstrating its viability as an effective herbicide.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with trifluoromethyl and ester groups are widely studied for their biological and material applications. Below is a detailed comparison of ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate with structurally analogous compounds:

Substituent Position and Reactivity

  • Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 2) Substituents: Trifluoromethyl at position 3, ester at position 3. Used as a precursor for N-alkylation (e.g., methyl or phenyl groups) . Melting Point: 141–142°C .
  • Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

    • Substituents: Bromine at position 4, trifluoromethyl at position 5, ester at position 3 (positional isomer of the target compound).
    • Molecular Weight: 287.036 g/mol .
    • Reactivity: Bromine at position 4 may exhibit different electronic effects compared to position 3, altering regioselectivity in subsequent reactions.

N-Substituted Derivatives

  • Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 3)

    • Substituents: Methyl at position 1, trifluoromethyl at position 3.
    • Reactivity: N-methylation reduces NH acidity, stabilizing the pyrazole ring.
    • Melting Point: 58–60°C .
  • Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 7)

    • Substituents: Phenyl at position 1, trifluoromethyl at position 3.
    • Reactivity: Bulky phenyl group may sterically hinder reactions at position 4.
    • Melting Point: 89–90°C .

Substituent Effects on Physical Properties

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features
Target compound Br (C3), CF3 (C5), COOEt (C4) ~287* Not reported Bromine enables Suzuki couplings
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CF3 (C3), COOEt (C4) 224.14 141–142 Precursor for N-alkylation
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate Br (C4), CF3 (C5), COOEt (C3) 287.04 Not reported Positional isomer with distinct reactivity
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Br (C5), F-Ph (N1), COOEt (C4) 313.13 Not reported Fluorophenyl enhances lipophilicity

*Calculated molecular weight based on formula C7H6BrF3N2O2.

Research Findings and Trends

  • Synthetic Flexibility : Bromine at position 3 allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling diversification into biaryl or heteroaryl derivatives .
  • Stability: Trifluoromethyl groups improve thermal and oxidative stability compared to non-fluorinated analogs, as seen in compounds like ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (melting point: 71.5°C) .
  • Crystallography : Tools like SHELXL and Mercury CSD aid in structural validation, critical for understanding substituent effects on molecular packing .

Biological Activity

Ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

IUPAC Name: this compound
Molecular Formula: C7H6BrF3N2O2
Molecular Weight: 287.04 g/mol
Appearance: White powder
Melting Point: 126.0 - 136.0 °C

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving hydrazines and β-keto esters.
  • Bromination: The introduction of the bromine atom is usually performed using bromine or N-bromosuccinimide (NBS).
  • Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) .

Biological Activities

This compound exhibits a range of biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, possess significant anticancer properties. They have been shown to inhibit the growth of various cancer cell lines, including:

  • Breast Cancer: Inhibition of MDA-MB-231 cells.
  • Liver Cancer: Effective against HepG2 cells.
  • Colorectal and Renal Cancer: Demonstrated antiproliferative effects .

Case Study:
A study evaluated several pyrazole derivatives for their anticancer efficacy, revealing that compounds similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer types .

Anti-inflammatory Activity

This compound has also been assessed for its anti-inflammatory properties. It has shown potential as a selective COX-2 inhibitor, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Research Findings:
In vivo studies demonstrated that derivatives with similar structures exhibited significant inhibition of carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Selectivity Index
This compoundAnticancer, Anti-inflammatoryLow micromolarHigh
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylateAnticancerVaries by cell lineModerate
3-Bromo-5-(trifluoromethyl)pyridineAntimicrobialHigher than pyrazolesLow

Q & A

Q. What are the optimal synthetic routes for ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate with a substituted hydrazine, followed by bromination. For example, cyclocondensation with phenylhydrazine derivatives in the presence of DMF-DMA yields the pyrazole core . Subsequent bromination at position 3 can be achieved using N-bromosuccinimide (NBS) under radical conditions or via electrophilic substitution in acidic media. Reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF) critically influence yield, with optimized conditions reporting ~70–80% purity . Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm the pyrazole ring structure and substituent positions. The trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and bromine’s deshielding effect are diagnostic .
  • IR Spectroscopy : Identifies ester carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₈H₆BrF₃N₂O₂: calc. 312.96) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Over-Bromination : Use stoichiometric control (1 eq. NBS) and low temperatures (0–5°C) to minimize polybromination .
  • Ester Hydrolysis : Avoid aqueous workup under basic conditions; use anhydrous solvents and neutral pH during purification .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic structure and reactivity of this pyrazole derivative?

  • Methodological Answer : Computational studies (e.g., DFT) reveal that the electron-withdrawing trifluoromethyl group decreases electron density at the pyrazole ring, enhancing electrophilic substitution at position 4. This group also stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by lowering LUMO energy . Experimental validation via Hammett substituent constants (σₚ ~0.54) confirms its meta-directing effect .

Q. What strategies can resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, a central composite design (CCD) can identify interactions between bromination time (X₁) and NBS concentration (X₂), optimizing yield while minimizing side products . Cross-referencing with PubChem data (e.g., reaction entries for similar compounds) helps validate optimal conditions .

Q. How can this compound serve as a precursor in medicinal chemistry applications?

  • Methodological Answer : The bromine atom enables Pd-catalyzed cross-coupling (e.g., with aryl boronic acids) to introduce pharmacophores. For instance, coupling with 4-fluorophenylboronic acid yields analogs with demonstrated antimicrobial activity . The ester group allows hydrolysis to a carboxylic acid for further functionalization (e.g., amide bond formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.